1-Bromo-3-(isopropylsulfonyl)benzene
Description
1-Bromo-3-(isopropylsulfonyl)benzene (CAS: 70399-01-8; molecular formula: C₉H₁₁BrO₂S) is a meta-substituted aromatic sulfone compound. It is synthesized via oxidation of its sulfide precursor, 1-bromo-3-(isopropylsulfanyl)benzene (CAS: 70398-87-7), using oxidizing agents like oxone in methanol . This compound serves as a key intermediate in pharmaceutical research, particularly in the synthesis of selective PRMT4 inhibitors for cancer therapy . Its structure features a bromine atom at the 1-position and an isopropylsulfonyl group at the 3-position, which confer distinct electronic and steric properties relevant to cross-coupling reactions and drug design.
Properties
IUPAC Name |
1-bromo-3-propan-2-ylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYUPOJVBBWILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629188 | |
| Record name | 1-Bromo-3-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70399-01-8 | |
| Record name | 1-Bromo-3-(propane-2-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Bromo-3-(isopropylsulfonyl)benzene typically involves the bromination of 3-(isopropylsulfonyl)benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the reaction .
Chemical Reactions Analysis
1-Bromo-3-(isopropylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The isopropylsulfonyl group can undergo oxidation to form sulfone derivatives. Reduction reactions can also be performed to modify the functional groups attached to the benzene ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Stille couplings, to form more complex aromatic structures
Scientific Research Applications
1-Bromo-3-(isopropylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-Bromo-3-(isopropylsulfonyl)benzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the substitution of hydrogen atoms on the benzene ring. The isopropylsulfonyl group can influence the reactivity of the compound by stabilizing intermediates through resonance and inductive effects .
Comparison with Similar Compounds
Positional Isomers
- 1-Bromo-4-(isopropylsulfonyl)benzene (CAS: 70399-02-9): This para-substituted isomer has a similarity score of 0.93 to the parent compound . Applications: Likely used in similar catalytic reactions but with altered regioselectivity.
Substituent Variations
1-Bromo-3-(methylsulfonyl)benzene (CAS: 34896-80-5; similarity score: 0.98):
- Replacing the isopropyl group with a methyl group increases the similarity score due to reduced steric bulk .
- The smaller methylsulfonyl group may improve solubility in polar solvents and accelerate nucleophilic substitution reactions.
- Applications: Preferred in reactions requiring minimal steric interference.
- Applications: Useful in studies requiring sterically constrained sulfones.
Oxidation State Variations
- 1-Bromo-3-(isopropylsulfanyl)benzene (CAS: 70398-87-7):
Physicochemical and Reactivity Profiles
Electronic Effects
- The sulfonyl group (-SO₂-) is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution at specific positions.
- Meta-substitution (as in 1-Bromo-3-(isopropylsulfonyl)benzene) directs incoming electrophiles to the 5-position due to resonance and inductive effects.
Steric Effects
- The isopropyl group introduces significant steric bulk, which can hinder reactions at the ortho positions.
- Comparatively, methylsulfonyl analogs (e.g., 1-Bromo-3-(methylsulfonyl)benzene) allow for higher reaction yields in crowded catalytic systems .
Data Table: Key Compounds and Properties
Biological Activity
1-Bromo-3-(isopropylsulfonyl)benzene is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a bromine atom and an isopropylsulfonyl group attached to a benzene ring. The presence of these functional groups contributes to its reactivity and potential interactions with biological systems.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C9H11BrO2S |
| Molecular Weight | 251.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 22953613 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways, influencing cellular responses.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting signal transduction processes.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial properties of various brominated compounds, including this compound. Results indicated that the compound exhibited significant antibacterial activity against several strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Cytotoxic Effects : Research focused on the cytotoxic effects of this compound on cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. The study highlighted its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .
- Neuroprotective Properties : Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that the compound could protect neuronal cells from oxidative stress-induced damage, indicating its potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1-Bromo-2-(isopropylsulfonyl)benzene | Moderate antibacterial activity | Similar structure but different position of bromine |
| 1-Bromo-4-(isopropylsulfonyl)benzene | Limited cytotoxic effects | Different substitution pattern affects activity |
| 1-Chloro-3-(isopropylsulfonyl)benzene | Higher cytotoxicity than brominated analog | Chlorine may enhance reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
